molecular formula C7H3Cl2NO3 B1598341 2,4-Dichloro-5-nitrobenzaldehyde CAS No. 53581-87-6

2,4-Dichloro-5-nitrobenzaldehyde

Cat. No.: B1598341
CAS No.: 53581-87-6
M. Wt: 220.01 g/mol
InChI Key: ZFEFNOHHULUFFM-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3NO3Cl2. It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, which also contains an aldehyde group. This compound is known for its applications in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration of 2,4-Dichlorobenzaldehyde: The compound can be synthesized by nitrating 2,4-dichlorobenzaldehyde using nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

  • Industrial Production Methods: On an industrial scale, the compound is produced by reacting 2,4-dichlorobenzaldehyde with nitric acid in a controlled environment. The reaction mixture is then cooled, filtered, and the product is crystallized out of the solution.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,4-dichloro-5-aminobenzaldehyde.

  • Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through various substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atoms.

Major Products Formed:

  • Oxidation: 2,4-Dichloro-5-nitrobenzoic acid

  • Reduction: 2,4-Dichloro-5-aminobenzaldehyde

  • Substitution: Various substituted benzaldehydes depending on the nucleophile or electrophile used.

Scientific Research Applications

2,4-Dichloro-5-nitrobenzaldehyde is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2,4-Dichloro-5-nitrobenzaldehyde is similar to other nitrobenzaldehydes and chlorinated benzaldehydes, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:

  • 2,4-Dichlorobenzaldehyde: Lacks the nitro group.

  • 5-Nitrosalicylaldehyde: Contains a hydroxyl group in addition to the nitro group.

  • 2,4-Dinitrobenzaldehyde: Contains two nitro groups instead of one.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2,4-dichloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEFNOHHULUFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391255
Record name 2,4-Dichloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-87-6
Record name 2,4-Dichloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53581-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 125 g of nitric acid in 153 g of sulfuric acid which had been prepared with ice-cooling at (−5)° C. was added dropwise to a solution of 262.5 g (1.5 mol) of 2,4-dichlorobenzaldehyde in 560 ml of sulfuric acid. After the reaction mixture had been stirred for 2 hours at 10° C., it was poured onto 4 kg of ice. The resulting solids were subsequently separated off, washed with water and dissolved in 2 l of dichloromethane. The resulting solution was washed with saturated aqueous sodium hydrogen carbonate solution, then dried over magnesium sulfate and finally concentrated. Yield: 329.5 g; m.p.: 61-63° C.
Quantity
125 g
Type
reactant
Reaction Step One
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153 g
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solvent
Reaction Step One
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262.5 g
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reactant
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560 mL
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solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
4 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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